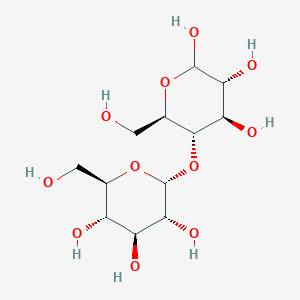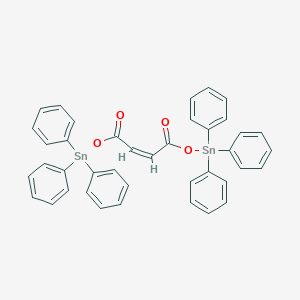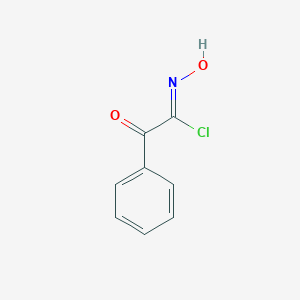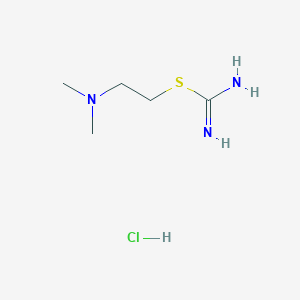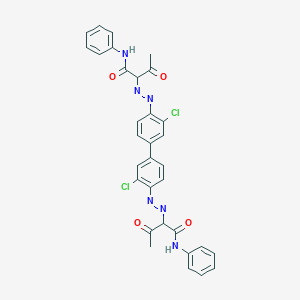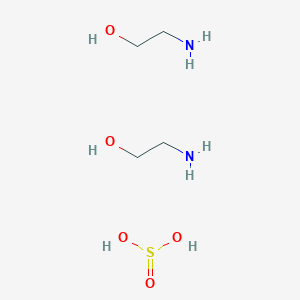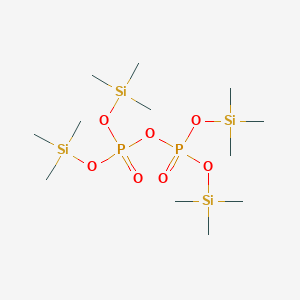
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate is a chemical compound that is commonly used in scientific research. It is a versatile reagent that can be used in a variety of applications, such as in the synthesis of organic compounds and in the analysis of biological samples.
Mecanismo De Acción
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate acts as a phosphorylating agent, which means that it can transfer a phosphate group to other molecules. This can lead to the formation of new compounds or modifications of existing compounds.
Efectos Bioquímicos Y Fisiológicos
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as alkaline phosphatase and phosphodiesterase. It can also affect the metabolism of nucleosides and nucleotides, which can have implications for DNA and RNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate is its versatility in a variety of scientific research applications. It is also relatively easy to synthesize. However, one limitation is that it can be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate. One direction is to explore its potential as a phosphorylating agent in the synthesis of new organic compounds. Another direction is to investigate its effects on nucleoside and nucleotide metabolism in more detail. Additionally, research could be conducted on the potential toxicity of bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate and ways to mitigate this toxicity.
Métodos De Síntesis
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate can be synthesized through a two-step process. The first step involves the reaction of trimethylsilyl chloride with triethylphosphite to form bis(trimethylsilyloxy)phosphoryl chloride. The second step involves the reaction of bis(trimethylsilyloxy)phosphoryl chloride with trimethylsilyl alcohol to form bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate has a wide range of scientific research applications. It can be used in the synthesis of organic compounds, such as phosphonates, phosphates, and nucleoside analogs. It can also be used in the analysis of biological samples, such as in the determination of nucleosides and nucleotides in biological fluids.
Propiedades
Número CAS |
18395-45-4 |
|---|---|
Nombre del producto |
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate |
Fórmula molecular |
C12H36O7P2Si4 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C12H36O7P2Si4/c1-22(2,3)16-20(13,17-23(4,5)6)15-21(14,18-24(7,8)9)19-25(10,11)12/h1-12H3 |
Clave InChI |
JDZAIGYGOBAGGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
Diphosphoric acid tetrakis(trimethylsilyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



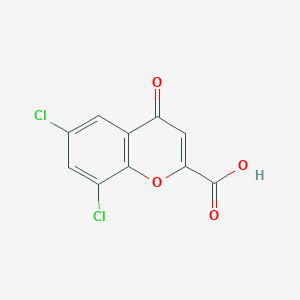
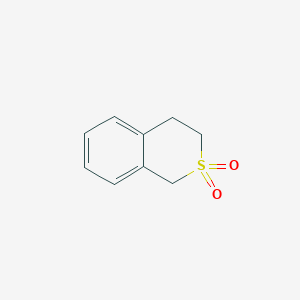
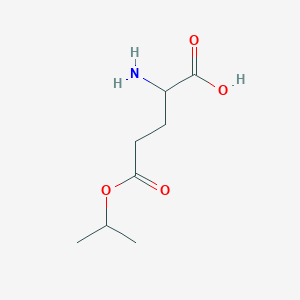

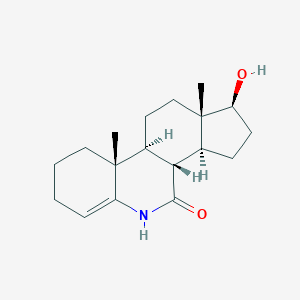
![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
